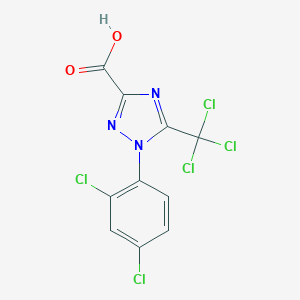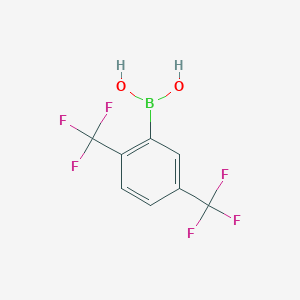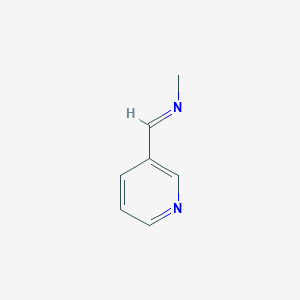
3',5'-Difluoro-4-propylbiphenyl
Descripción general
Descripción
3’,5’-Difluoro-4-propylbiphenyl is an organic compound with the molecular formula C15H14F2. It is a biphenyl derivative where two fluorine atoms are substituted at the 3’ and 5’ positions, and a propyl group is attached at the 4 position of the biphenyl structure. This compound is known for its applications in various fields, including liquid crystal displays and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic substitution reaction where propyl bromide reacts with a fluorinated biphenyl compound in the presence of a metal fluoride catalyst . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 3’,5’-Difluoro-4-propylbiphenyl may involve similar synthetic routes but on a larger scale. The process includes purification steps such as column chromatography using heptane as the eluent and silica gel as the stationary phase . The final product is then dried and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
3’,5’-Difluoro-4-propylbiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce various halogenated biphenyl compounds .
Aplicaciones Científicas De Investigación
3’,5’-Difluoro-4-propylbiphenyl has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: It serves as a model compound for studying the effects of fluorinated biphenyls on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of liquid crystal materials for displays and other electronic devices.
Mecanismo De Acción
The mechanism of action of 3’,5’-Difluoro-4-propylbiphenyl involves its interaction with specific molecular targets and pathways. Studies have shown that it undergoes microbial transformation through a series of reactions, including reductive defluorination, ether bond cleavage, and oxidative hydroxylation . These reactions are facilitated by enzymes such as glutathione S-transferase and 2-haloacid dehalogenase .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Difluoro-4’-methoxybiphenyl
- 3,5-Difluoro-4’-methylbiphenyl
- 3,5-Difluoro-4’-ethylbiphenyl
Uniqueness
3’,5’-Difluoro-4-propylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it valuable for various applications .
Propiedades
IUPAC Name |
1,3-difluoro-5-(4-propylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2/c1-2-3-11-4-6-12(7-5-11)13-8-14(16)10-15(17)9-13/h4-10H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYHVNATNGNOOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576125 | |
| Record name | 3,5-Difluoro-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137528-87-1 | |
| Record name | 3,5-Difluoro-4'-propyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



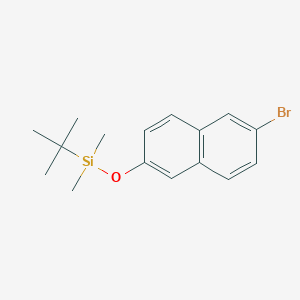

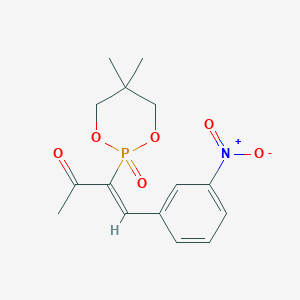

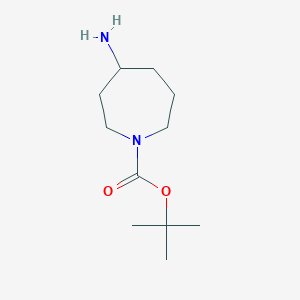
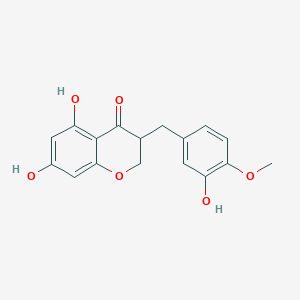
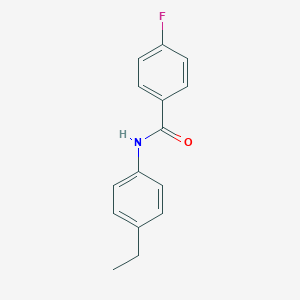
![1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one](/img/structure/B171861.png)
